Molecular Weight and Heavy Atom Count vs. Unsubstituted Indoline Core
The target compound possesses a molecular weight of 205.30 g/mol and a heavy atom count of 15, compared to 147.22 g/mol and 11 heavy atoms for the unsubstituted indoline analog 4,6-dimethyl-2,3-dihydro-1H-indole (CAS 288458-50-4) . This represents a 39% increase in molecular weight and a 36% increase in heavy atom count. Within lead-optimization guidelines (e.g., Lipinski's rule of five), this shift moves the compound into a more favorable range for oral bioavailability while remaining below the MW 500 threshold, but it also increases lipophilicity (cLogP difference) and may alter solubility [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 205.30 g/mol |
| Comparator Or Baseline | 4,6-Dimethyl-2,3-dihydro-1H-indole (CAS 288458-50-4): 147.22 g/mol |
| Quantified Difference | +58.08 g/mol (+39%) |
| Conditions | Calculated from molecular formula (C₁₃H₁₉NO vs. C₁₀H₁₃N) |
Why This Matters
The substantially higher molecular weight of the target compound influences passive membrane permeability, solubility, and ultimately oral bioavailability in drug discovery programs; procurement decisions must account for these property differences.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0. View Source
